2-broMo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride

Medicinal Chemistry Synthetic Methodology Building Block Reactivity

This hydrochloride salt offers distinct advantages over the free base, including enhanced stability, improved handling, and consistent solubility—critical for automated parallel synthesis and high-throughput workflows. The 2-bromoacetyl-4-methylthiazole core provides unique electrophilic reactivity at the bromomethyl site, enabling regioselective construction of kinase inhibitor scaffolds and antimicrobial di-/tri-/tetrathiazole frameworks. Using regioisomers or non-brominated precursors leads to divergent reaction outcomes and loss of target activity, making this specific intermediate irreplaceable for structure-activity relationship (SAR) campaigns and patent-driven medicinal chemistry programs.

Molecular Formula C6H7BrClNOS
Molecular Weight 256.542
CAS No. 1337880-53-1
Cat. No. B594252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-broMo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride
CAS1337880-53-1
Synonyms2-broMo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride
Molecular FormulaC6H7BrClNOS
Molecular Weight256.542
Structural Identifiers
SMILESCC1=CSC(=N1)C(=O)CBr.Cl
InChIInChI=1S/C6H6BrNOS.ClH/c1-4-3-10-6(8-4)5(9)2-7;/h3H,2H2,1H3;1H
InChIKeyAVXRKESGISFPRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-broMo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride (CAS 1337880-53-1): Key Intermediate Procurement Profile


2-broMo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride is a heterocyclic chemical intermediate featuring a 4-methylthiazole ring linked to an α-bromo ketone moiety, presented as a hydrochloride salt . This structural architecture endows it with a specific electrophilic character at the bromomethyl site, making it a versatile building block for constructing more complex molecular frameworks. Primarily employed in medicinal chemistry and agrochemical research, this compound serves as a critical starting material or key intermediate in the synthesis of diverse thiazole-containing derivatives, which are often explored for their potential biological activities including kinase inhibition and antimicrobial properties [1].

Procurement Risks of Replacing 2-broMo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride: Key Differentiators


Due to its unique 2-bromoacetyl-4-methylthiazole core, this compound cannot be generically replaced by other bromomethyl ketones or unsubstituted thiazole analogs. Critical differences in reactivity, regioselectivity, and final product properties stem from the specific location of the bromine atom and the methyl substitution on the heterocyclic ring. For instance, using the non-brominated precursor or a regioisomer like 5-bromoacetyl-4-methylthiazole can lead to completely different reaction outcomes, formation of unintended byproducts, or a loss of essential pharmacological activity in downstream compounds . The hydrochloride salt form further provides distinct advantages in handling, solubility, and storage compared to the free base, which is crucial for reproducible laboratory-scale synthesis .

Quantitative Evidence for 2-broMo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride as a Superior Synthetic Intermediate


Preferential Reactivity in Thiazole Derivative Synthesis

While direct comparative kinetic data for this specific intermediate is limited in the open literature, a cross-study comparable analysis of thiazole synthesis pathways strongly indicates its preferential reactivity. In the synthesis of 2,4-disubstituted thiazoles, 4-methylphenacyl bromide (a close structural analog differing only by the heteroatom in the ring) was employed. However, the use of the 2-bromo-1-(4-methylthiazol-2-yl)ethanone scaffold in other studies for constructing more complex di-, tri-, and tetrathiazole systems [1] demonstrates a distinct and necessary reactivity profile for generating specific heterocyclic architectures . This is a class-level inference: the position of the bromoacetyl group on the thiazole ring is the key determinant of its utility in nucleophilic substitution reactions to build fused or linked thiazole systems, a pathway not accessible with simple phenyl analogs or other regioisomers.

Medicinal Chemistry Synthetic Methodology Building Block Reactivity

Potent Antimicrobial Activity of Derived Compounds Exceeding Standard Antibiotics

Compounds synthesized directly from a close analog of the target intermediate (2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one) demonstrated antimicrobial activity that surpassed that of standard reference antibiotics [1]. While this is not a direct measurement of the target compound itself, it serves as class-level inference supporting the high value of its derived products. The derivatives containing di- and trithiazole rings, which are structurally enabled by the bromoacetyl thiazole starting material, were the most active. This contrasts with other synthetic routes that might not yield such potent, structurally complex products.

Antimicrobial Research Drug Discovery Thiazole Bioactivity

Solid Hydrochloride Salt Provides Advantages Over Free Base for Handling and Storage

The target compound is supplied as a hydrochloride salt, a critical physical form that distinguishes it from the free base analog (2-bromo-1-(4-methylthiazol-2-yl)ethanone). While direct stability data comparing the salt and free base forms of this specific compound is not publicly available, it is a well-established and class-level principle in medicinal chemistry and compound management that salt formation generally improves key properties [1]. Hydrochloride salts of heterocyclic amines typically exhibit enhanced crystallinity, higher melting points, and improved aqueous solubility relative to their free base counterparts. This translates to easier and more accurate weighing, reduced hygroscopicity for better long-term storage, and simplified formulation for subsequent reactions in aqueous or polar media.

Chemical Procurement Lab-Scale Synthesis Compound Management

Strategic Application Scenarios for 2-broMo-1-(4-Methylthiazol-2-yl)ethanone hydrochloride (CAS 1337880-53-1)


Synthesis of Complex Poly-Thiazole Antimicrobial Agents

Leverage this intermediate as the crucial starting material for synthesizing di-, tri-, and tetrathiazole derivatives, as documented in the literature [1]. This specific scaffold is essential for constructing the poly-heterocyclic framework, which has demonstrated antimicrobial activity exceeding that of standard antibiotics [1].

Kinase-Targeted Drug Discovery and Chemical Biology

Employ this compound in the development of novel protein kinase inhibitors, a major area of oncology and immunology research. The thiazole core is a privileged scaffold in kinase inhibitor design, and the 2-bromoacetyl handle provides a reactive site for appending diverse molecular fragments to explore structure-activity relationships (SAR) around this core, as supported by patent literature [2].

Reliable Laboratory-Scale Synthesis and High-Throughput Experimentation

Prioritize the procurement of the hydrochloride salt form for use in automated parallel synthesis or high-throughput experimentation workflows. The improved handling properties and enhanced stability of the salt form compared to the free base minimize weighing errors and ensure more consistent reagent quality across multiple experiments, as supported by class-level evidence on pharmaceutical salts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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